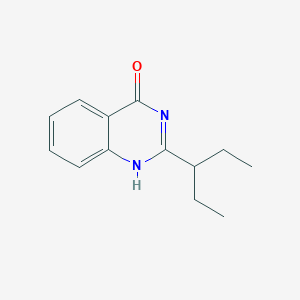

2-(1-Ethylpropyl)-4-quinazolinol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

307544-25-8 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.28g/mol |

IUPAC Name |

2-pentan-3-yl-3H-quinazolin-4-one |

InChI |

InChI=1S/C13H16N2O/c1-3-9(4-2)12-14-11-8-6-5-7-10(11)13(16)15-12/h5-9H,3-4H2,1-2H3,(H,14,15,16) |

InChI Key |

DGZCUHOYKJKTSP-UHFFFAOYSA-N |

SMILES |

CCC(CC)C1=NC2=CC=CC=C2C(=O)N1 |

Isomeric SMILES |

CCC(CC)C1=NC(=O)C2=CC=CC=C2N1 |

Canonical SMILES |

CCC(CC)C1=NC(=O)C2=CC=CC=C2N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1 Ethylpropyl 4 Quinazolinol and Analogues

Strategies for Constructing the Quinazolin-4-ol Core

The formation of the quinazolin-4-ol ring system can be achieved through various synthetic routes, each with its own advantages in terms of substrate scope, reaction conditions, and yield.

Cyclization Reactions and Their Mechanistic Investigations

Cyclization reactions are a cornerstone in the synthesis of quinazolin-4-ols. A common and historically significant method is the Niementowski quinazoline (B50416) synthesis, which involves the thermal condensation of anthranilic acids with amides. nih.govomicsonline.org The reaction typically proceeds at high temperatures and can be catalyzed by acids. The mechanism involves the initial formation of an N-acylanthranilic acid intermediate, which then undergoes cyclodehydration to furnish the quinazolin-4-one ring.

Modern variations of this reaction have been developed to improve yields and shorten reaction times. For instance, the use of dehydrating agents can facilitate the cyclization under milder conditions. Mechanistic studies often focus on the nature of the intermediates and the kinetics of the cyclization step. A plausible mechanism for the formation of 2-substituted quinazolin-4-ones involves the initial condensation of a starting material like 2-aminobenzamide (B116534) with an aldehyde to form an imine intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the final product. nih.gov

Transition-Metal-Catalyzed Approaches in Quinazolinol Synthesis

Transition-metal catalysis has emerged as a powerful tool for the synthesis of quinazolin-4-ols, offering high efficiency and broad functional group tolerance. rsc.orgnih.gov Various metals, including palladium, copper, and iron, have been successfully employed. nih.govmdpi.comchim.it

Copper-catalyzed methods are particularly prevalent. For example, the reaction of 2-halobenzamides with nitriles in the presence of a copper catalyst provides a direct route to 2-substituted quinazolin-4-ones. chim.it Another approach involves the copper-catalyzed cascade Csp2–H amination and annulation of 2-aminoarylmethanols with other reagents. chim.it Palladium-catalyzed reactions, such as the carbonylative coupling of o-iodoanilines with amines and carbon monoxide, also represent an effective strategy. Furthermore, iron-catalyzed cascade reactions of 2-aminobenzyl alcohols with benzylamines under aerobic conditions have been developed for the synthesis of C-2 substituted quinazolines. mdpi.com

Table 1: Examples of Transition-Metal-Catalyzed Synthesis of Quinazolin-4-ol Analogues

| Catalyst | Starting Materials | Product | Yield (%) | Reference |

| Cu(OAc)₂ | 2-Halobenzamide, Nitrile | 2-Substituted quinazolin-4-one | Varies | chim.it |

| FeBr₂ | 2-Aminobenzyl alcohol, Benzylamine | 2-Aryl/heteroaryl-quinazoline | Good to Excellent | mdpi.com |

| Mn(I) complex | 2-Aminobenzyl alcohol, Primary amide | 2-Substituted quinazoline | 58-81 | mdpi.com |

| Pd(dppf)Cl₂ | o-Nitrobenzamide, Alcohol | 2-Substituted quinazolin-4(3H)-one | Moderate to High | nih.gov |

Oxidative Condensation and Cyclization Methods

Oxidative methods provide a straightforward approach to quinazolin-4-ols from readily available starting materials. A common strategy involves the condensation of 2-aminobenzamides with aldehydes, followed by an in-situ oxidation step. nih.gov This can be achieved using various oxidants, or in some cases, aerobic oxidation with air as the terminal oxidant.

For example, a bismuth-catalyzed oxidative condensation of 2-aminobenzamide with aldehydes under aerobic conditions has been reported to give good to excellent yields of 2-substituted quinazolinones. The use of molecular oxygen as a green oxidant in combination with a suitable catalyst is a key advantage of these methods.

Acid-Catalyzed Condensation and Cyclization Techniques

Acid catalysis plays a significant role in several synthetic routes to quinazolin-4-ols. frontiersin.org Brønsted and Lewis acids can be used to promote the condensation and subsequent cyclization of various starting materials. For instance, the reaction of isatoic anhydride (B1165640) with amines and aldehydes can be efficiently catalyzed by acids like p-toluenesulfonic acid (p-TSA). frontiersin.org

A notable example is the phosphoric acid-catalyzed cyclo-condensation of β-ketoesters with o-aminobenzamide, which proceeds via C-C bond cleavage to afford 2-alkyl- and 2-aryl-substituted quinazolinones with high selectivity. nih.gov This metal- and oxidant-free reaction offers a green and efficient pathway to the quinazolinone core.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates and improve yields. nih.govresearchgate.net The synthesis of quinazolin-4-ols is no exception, with numerous microwave-assisted protocols being developed. derpharmachemica.comnih.govrsc.org These methods often lead to a dramatic reduction in reaction times, from hours to minutes, and can result in cleaner reaction profiles and easier product isolation. derpharmachemica.com

The Niementowski synthesis, which traditionally requires high temperatures and long reaction times, can be significantly improved with microwave assistance. nih.gov Similarly, multicomponent reactions involving, for example, anthranilic acid, acid chlorides, and primary amines can be efficiently carried out in a one-pot fashion under microwave irradiation to yield 2,3-disubstituted quinazolin-4-ones. derpharmachemica.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Reaction Type | Conventional Conditions | Microwave Conditions | Reference |

| Niementowski Synthesis | High temperature, long reaction time | Reduced reaction time, improved yield | nih.gov |

| Multicomponent Reaction | Often requires multiple steps | One-pot, 7-10 min reaction time | derpharmachemica.com |

| Iron-catalyzed Cyclization | N/A | Rapid, efficient, in water | rsc.org |

Functionalization and Derivatization Strategies at the C-2 Position

While the above methods allow for the introduction of a substituent at the C-2 position during the construction of the quinazolin-4-ol core, another powerful strategy involves the derivatization of a pre-formed quinazolinone. This is particularly useful for introducing complex or sensitive functional groups.

A highly effective method for the functionalization of 2-alkyl-4(3H)-quinazolinones is through lithiation. acs.orgacs.orgcas.cz Specifically, 2-alkyl-4(3H)-quinazolinones can be doubly lithiated, first at the nitrogen atom and then at the α-carbon of the 2-alkyl group, using a strong base like n-butyllithium or lithium diisopropylamide (LDA). acs.orgcas.cz The resulting dianion is a potent nucleophile that can react with a variety of electrophiles to introduce new substituents at the α-position of the alkyl chain. acs.orgacs.org

This methodology provides a direct and plausible route to the synthesis of 2-(1-Ethylpropyl)-4-quinazolinol. Starting from 2-propyl-4(3H)-quinazolinone, double lithiation with LDA would generate the corresponding dianion. Subsequent reaction of this dianion with an ethylating agent, such as ethyl iodide, would be expected to yield the desired 2-(1-ethylpropyl)-4(3H)-quinazolinone, which exists in tautomeric equilibrium with this compound.

Proposed Synthesis of this compound via C-2 Functionalization

Step 1: Synthesis of 2-propyl-4(3H)-quinazolinone (A common precursor). Step 2: Double lithiation of 2-propyl-4(3H)-quinazolinone with LDA. Step 3: Alkylation of the resulting dianion with ethyl iodide to yield 2-(1-ethylpropyl)-4(3H)-quinazolinone.

This approach highlights the versatility of post-synthesis modification for accessing specifically substituted quinazolin-4-ol derivatives that may not be readily available through direct cyclization methods.

Introduction of Branched Alkyl Groups at the C-2 Position

The introduction of specific alkyl substituents at the C-2 position of the 4(3H)-quinazolinone core is crucial for creating structural diversity and tuning biological activity. A robust method for achieving this is through the metalation of simpler 2-alkyl-4(3H)-quinazolinones, followed by reaction with electrophiles.

A well-established approach involves the double lithiation of 2-alkyl-4(3H)-quinazolinones. cas.cz This process uses a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to deprotonate both the N-3 nitrogen and the α-carbon of the C-2 alkyl substituent. The resulting dianion is a potent nucleophile that can react with various electrophiles to introduce new functional groups. For instance, 2-methyl-, 2-ethyl-, and 2-propyl-4(3H)-quinazolinones have been successfully lithiated and subsequently reacted with electrophiles like iodomethane, benzaldehyde, and various ketones to yield more complex C-2 substituted derivatives in very good yields. cas.cz

To synthesize the target compound, This compound , one could envision a multi-step sequence starting from a simpler precursor like 2-Ethyl-4(3H)-quinazolinone . This precursor can be prepared through established methods and then subjected to lithiation at the α-carbon of the ethyl group using LDA. The resulting lithiated species can then be treated with an appropriate electrophile, such as ethyl iodide, to form the desired 1-ethylpropyl side chain.

Table 1: Examples of C-2 Alkyl Group Functionalization via Lithiation

| Starting Material | Base | Electrophile | Product | Yield (%) | Ref |

| 2-Methylquinazolin-4(3H)-one | n-BuLi | Benzaldehyde | 2-(2-Hydroxy-2-phenylethyl)-4(3H)-quinazolinone | 85 | cas.cz |

| 2-Methylquinazolin-4(3H)-one | n-BuLi | Benzophenone | 2-(2-Hydroxy-2,2-diphenylethyl)-4(3H)-quinazolinone | 82 | cas.cz |

| 2-Ethyl-4(3H)-quinazolinone | LDA | Benzaldehyde | 2-(1-Benzyl-2-hydroxyethyl)-4(3H)-quinazolinone | 88 | cas.cz |

| 2-Ethyl-4(3H)-quinazolinone | LDA | Cyclopentanone | 2-(1-(1-Hydroxycyclopentyl)ethyl)-4(3H)-quinazolinone | 81 | cas.cz |

Palladium-Catalyzed Cross-Coupling Reactions for C-2 Substitutions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for C-H bond functionalization, enabling the direct introduction of substituents onto heterocyclic scaffolds and circumventing the need for pre-functionalized starting materials. sci-hub.se In the context of quinazolinones, significant progress has been made in the direct C-2 arylation of the heterocyclic ring.

These transformations typically employ a palladium catalyst, such as Pd(OAc)₂, in combination with a ligand and a base, to couple the C-2 position of the quinazolinone with aryl halides or their equivalents. sci-hub.seresearchgate.net For instance, a palladium/copper bicatalytic system has been developed for the regiospecific C-2–H arylation of N-3-substituted quinazolin-4(3H)-ones with a wide range of aryl or heteroaryl halides under microwave irradiation. researchgate.net This method allows for the efficient construction of C(sp²)–C(sp²) bonds. Similarly, Pd-catalyzed intramolecular coupling has been used to synthesize natural alkaloids like Luotonin A. sci-hub.se

While most reported methods focus on C-2 arylation, the principles can be extended to C-2 alkylation. The quinazolinone ring itself can act as a directing group to facilitate the C-H activation step. acs.org The challenge in C-2 alkylation lies in preventing common side reactions like β-hydride elimination. However, the development of specialized ligands and catalytic systems continues to expand the scope of these reactions. Palladium-catalyzed Suzuki-Miyaura cross-coupling has also been effectively used to introduce aryl groups onto pre-halogenated quinazolinones, demonstrating the versatility of palladium catalysis in modifying this scaffold. mdpi.com

Table 2: Conditions for Palladium-Catalyzed C-2 Arylation of Quinazolin-4(3H)-ones

| Quinazolinone Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Conditions | Yield (%) | Ref |

| N-Methylquinazolin-4(3H)-one | Iodobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DMF | 120 °C, 24h | 80 | researchgate.net |

| N-Methylquinazolin-4(3H)-one | Bromobenzene | Pd(OAc)₂ / RuPhos | K₂CO₃ / DMA | 120 °C, 30 min (MW) | 91 | researchgate.net |

| NH-Quinazolin-4(3H)-one | 4-Chloro-anisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DMF | 120 °C | 70 | sci-hub.se |

| 6,8-Dibromo-bisquinazolinone | Phenylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ / Dioxane-H₂O | Reflux, 5h | >80 | mdpi.com |

Radical Cyclization Approaches for C-2 Modifications

Radical chemistry offers unique pathways for the synthesis and modification of complex heterocyclic systems. Radical cyclization reactions, in particular, provide an efficient means of constructing ring-fused quinazolinones and introducing functional groups through carbon-carbon bond formation. nih.gov

These reactions are often initiated by the generation of an alkyl radical, which can be produced from various precursors under oxidative conditions. nih.gov This radical can then add to an unsaturated bond, such as an alkene or alkyne, tethered to the quinazolinone core, initiating a cascade cyclization. For example, a chemodivergent tandem cyclization of alkene-substituted quinazolinones has been developed using alkyl radicals generated from the α-C(sp³)–H functionalization of nitriles or esters. nih.gov This metal- and base-free method can lead to either mono- or di-alkylated ring-fused quinazolinones by simply adjusting the reaction conditions. nih.gov

Visible-light-induced radical reactions have also emerged as a mild and efficient strategy. acs.orgrsc.org These methods use photoredox catalysis to generate radicals that can engage in cyclization cascades. For instance, a visible-light-induced radical difluoromethylation/cyclization of unactivated alkenes has been developed to access CF₂H-substituted quinazolinones. acs.orgresearchgate.net While often employed to build new rings onto the quinazolinone framework, these radical addition principles could be adapted to modify a pre-existing C-2 substituent. For example, a radical could be added to a 2-alkenyl-quinazolinone to generate a more complex, branched alkyl group at the C-2 position.

Development of Efficient, Green Synthetic Protocols for Quinazolinol Derivatives

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use non-toxic reagents, are increasingly being applied to the synthesis of pharmaceuticals and heterocyclic compounds. qeios.com Several green protocols have been developed for the synthesis of quinazolinone derivatives, offering environmentally friendly alternatives to traditional methods. researchgate.netnih.gov

Key strategies in the green synthesis of quinazolinones include:

Solvent-Free Reactions: Performing reactions under solvent-free or "neat" conditions minimizes volatile organic compound (VOC) emissions and simplifies product purification. One-pot synthesis of quinazoline derivatives has been achieved with high efficiency in short reaction times under solvent-free conditions. nih.govresearchgate.net

Aqueous Media: Utilizing water as a reaction solvent is a cornerstone of green chemistry. Protocols have been developed for synthesizing 2-thioxo-4-quinazolinones in water at moderate temperatures (60 °C), avoiding the use of toxic organic solvents. researchgate.net

Recyclable Catalysts: The development of heterogeneous or magnetic nanocatalysts allows for easy separation of the catalyst from the reaction mixture via filtration or magnetic decantation, enabling its reuse over multiple cycles without significant loss of activity. nih.gov A magnetic nano-catalyst based on graphene oxide supported with copper has been successfully used for the three-component synthesis of quinazoline derivatives, and it can be recycled at least four times. nih.gov

Bio-based Catalysts: The use of natural, biodegradable catalysts like tartaric acid promotes the synthesis of quinoline (B57606) and xanthene derivatives under solvent-free conditions, highlighting an economical and environmentally benign approach. ichem.md

These green methodologies are not only beneficial for the environment but also offer advantages in terms of cost-effectiveness, process safety, and ease of product isolation. researchgate.net

Elucidation of Biological Activity Mechanisms for 2 1 Ethylpropyl 4 Quinazolinol Derivatives

Investigations into Molecular Mechanisms of Action

A primary mechanism identified for many quinazolinone-based compounds is the inhibition of protein kinases, which are critical regulators of cell signaling. soton.ac.uk By competing with ATP at the kinase binding site, these compounds can block downstream signaling cascades. The 4-anilinoquinazoline (B1210976) structure, a related scaffold, is known to target multiple kinases, including those associated with cancer progression. soton.ac.uk The antitumor effects of quinazolinone derivatives are often linked to their ability to interfere with pathways such as the epidermal growth factor receptor (EGFR) and PI3K signaling pathways. nih.gov

Modulation of Cellular Pathways

By interacting with molecular targets like kinases, 2-(1-ethylpropyl)-4-quinazolinol derivatives can modulate complex cellular pathways, leading to specific biological outcomes such as the halting of cell division or the initiation of programmed cell death.

A significant antitumor mechanism of quinazolinone derivatives is their ability to disrupt the normal progression of the cell cycle, leading to arrest at specific checkpoints. nih.govgoogle.com This prevents cancer cells from dividing and proliferating. Perturbation of mitotic kinesin function by quinazolinone compounds can cause dysfunction of the mitotic spindle, often resulting in cell cycle arrest and subsequent cell death. google.com

Specific derivatives have been shown to induce arrest at different phases of the cell cycle. For example, some quinazolinone compounds cause an accumulation of cells in the G2/M phase. nih.gov Other studies have demonstrated that promising quinazolinone-based glycosyl-1,2,3-triazoles can arrest human breast cancer (MCF-7) cells in the G1 phase of the cell cycle. nih.gov Flow cytometry analysis of liver cancer (HepG2) cells treated with a 2-Sulfanylquinazolin-4(3H)-one derivative also showed a significant increase in the percentage of cells in the G2/M phase, confirming its cell cycle inhibitory effect. researchgate.net

Inducing apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. nih.gov Quinazolinone derivatives have been widely shown to trigger this process in cancer cells. nih.govresearchgate.net Apoptosis can be initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. nih.gov

Inhibition of Tumor Cell Migration and Invasion

The capacity of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. Quinazolinone derivatives have been identified as potential inhibitors of these critical processes. nih.gov While direct studies on this compound are not extensively documented in publicly available research, the mechanisms elucidated for structurally related quinazolinones provide a foundational understanding.

The inhibition of tumor cell migration and invasion by quinazolinone derivatives is often linked to their ability to interfere with key signaling pathways and cellular structures involved in cell motility. Research on various quinazolinone-based compounds has shown that they can modulate the activity of protein kinases, which are crucial for the signaling cascades that control cell movement. nih.gov Furthermore, some derivatives have been shown to affect the dynamics of the cytoskeleton, a network of protein filaments essential for cell shape, and movement. By disrupting these fundamental processes, these compounds can effectively reduce the metastatic potential of tumor cells.

For instance, studies on hybrid molecules incorporating the quinazolinone scaffold have demonstrated significant cytotoxic activity against various cancer cell lines, which is an essential prerequisite for inhibiting migration and invasion. nih.govekb.eg The exploration of these mechanisms for a broader range of 2-alkyl-substituted quinazolinones, including the 2-(1-ethylpropyl) variant, remains an active area of research.

Anti-angiogenesis Mechanisms

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and survival, as it supplies tumors with necessary oxygen and nutrients. Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. nih.gov Derivatives of quinazoline (B50416) have emerged as promising anti-angiogenic agents. nih.gov

A study focusing on a series of 2,4-disubstituted quinazoline derivatives revealed their potent anti-angiogenic properties. nih.gov These compounds exhibited significant antiproliferative activities against various tumor cell lines and demonstrated a strong inhibitory effect on the adhesion and migration of Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial steps in the angiogenic process. nih.gov

The in vivo anti-angiogenesis activity of these derivatives was confirmed using the chick embryo chorioallantoic membrane (CAM) assay. nih.gov In this model, several quinazoline derivatives showed a marked reduction in the angiogenic response, with some compounds exhibiting better inhibition than the clinical anti-tumor drug thalidomide. nih.gov The mechanism underlying these effects is believed to involve the inhibition of key signaling pathways that regulate endothelial cell proliferation and migration, such as the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

Interactions with Specific Macromolecular Targets

The therapeutic effects of drug molecules are often mediated by their direct interaction with specific macromolecular targets within the cell. For this compound and its derivatives, research has pointed towards several key intracellular targets, including tubulin, viral proteases, and topoisomerases.

Tubulin Polymerization Inhibition Research

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics is a well-established strategy for cancer chemotherapy. googleapis.comnih.gov Quinazolinone derivatives have been identified as inhibitors of tubulin polymerization, a mechanism that leads to cell cycle arrest and apoptosis. nih.govgoogleapis.com

Some 2-substituted quinazolinone derivatives have been shown to interact with tubulin, preventing its assembly into functional microtubules. nih.gov This disruption of the microtubule network interferes with the formation of the mitotic spindle, a structure necessary for chromosome segregation during cell division. As a result, cancer cells are arrested in the G2/M phase of the cell cycle, ultimately leading to programmed cell death. nih.gov While some quinazolinone derivatives act as microtubule-destabilizing agents, others have been found to promote tubulin polymerization, acting as microtubule-stabilizing agents similar to paclitaxel. nih.gov

| Compound Type | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| 2,4-bis-substituted quinazolines | Enhanced tubulin polymerization | Microtubule-stabilizing agent | nih.gov |

| General quinazolinone derivatives | Inhibition of tubulin polymerization | Microtubule-destabilizing agent | nih.govnih.gov |

Main Protease Inhibition (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro), also known as 3C-like protease, of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov Several studies have investigated the potential of quinazolinone derivatives as inhibitors of SARS-CoV-2 Mpro.

In one study, a series of quinazolin-4-one-based non-covalent inhibitors were identified. nih.govnih.gov Compound C7 from this series demonstrated superior inhibitory activity against SARS-CoV-2 Mpro with an IC50 value of 0.085 µM. nih.gov This compound also showed effective inhibition of viral replication in SARS-CoV-2-infected Vero E6 cells with an EC50 of 1.10 µM and low cytotoxicity. nih.gov X-ray co-crystal structures revealed a non-covalent binding mechanism for these inhibitors within the active site of the protease. nih.gov Although this compound was not specifically tested, these findings highlight the potential of the quinazolinone scaffold for the development of Mpro inhibitors.

| Compound | Mpro IC50 (µM) | Antiviral EC50 (µM) | Reference |

|---|---|---|---|

| Compound C7 | 0.085 ± 0.006 | 1.10 ± 0.12 | nih.gov |

| Baicalein (Reference) | 0.966 ± 0.065 | 5.15 ± 1.64 | nih.gov |

Topoisomerase Inhibition Studies

Topoisomerases are enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. They are validated targets for anticancer drugs. nih.gov Research has indicated that certain quinazoline derivatives can act as topoisomerase inhibitors.

For example, a study on 1,2,3-triazole-containing quinazoline hybrids identified compounds that showed promising inhibition of human cancer cell lines. nih.gov These compounds were found to inhibit the activity of topoisomerase II, as demonstrated by the presence of connected DNA in enzymatic assays. nih.gov Specifically, compounds 12, 13, and 14 from this study exhibited potent cytotoxicity against the DU-145 prostate cancer cell line with IC50 values of 0.99 µM, 0.70 µM, and 0.89 µM, respectively, and were shown to induce apoptosis. nih.gov This line of research suggests that the quinazoline framework, including derivatives like this compound, could be further explored for the development of novel topoisomerase inhibitors.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 1 Ethylpropyl 4 Quinazolinol Analogues

Positional Effects of Substitution on Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds by identifying which functional groups and structural modifications enhance biological activity and selectivity. nih.gov For the 4(3H)-quinazolinone scaffold, which is tautomeric with 4-quinazolinol, extensive research has demonstrated that substitutions at positions C-2, C-3, C-4, C-6, and C-8 are particularly significant in defining the pharmacological profile of these compounds. nih.govbiorxiv.orgbath.ac.uk

The C-2 position of the quinazolinone ring is a primary site for modification to modulate biological activity. The nature of the substituent at this position can significantly influence potency and target selectivity.

For instance, in the context of antibacterial agents targeting penicillin-binding proteins, modifications at the C-2 position have been systematically explored. nih.gov While the core quinazolinone structure is essential, the introduction of various aryl and alkyl groups at C-2 alters the antibacterial spectrum and potency. nih.govresearchgate.net Studies on 2-aryl-substituted quinazolinones revealed that phenyl groups with ortho or meta substitutions were often as active as the unsubstituted phenyl, whereas para substitutions were generally not well-tolerated. researchgate.net

In the pursuit of adenosine (B11128) receptor antagonists, C-2 substituted quinazolinones have shown promise. nih.gov Analogues with different substitutions on a C-2 phenyl ring displayed varying affinities for A1 and A2A adenosine receptor subtypes. Specifically, a methyl para-substitution on the C-2 phenyl ring resulted in the highest affinity and selectivity for the A1 receptor, while a 3,4-dimethoxy substitution on the same ring provided the best A2A receptor binding. nih.govresearcher.life This highlights how subtle electronic and steric changes at the C-2 position can fine-tune receptor interaction.

Furthermore, research into antioxidant quinazolinones has shown that the presence of hydroxyl groups on a C-2 phenyl substituent is critical for activity. mdpi.com Derivatives with two hydroxyl groups in the ortho position on the C-2 phenyl ring not only exhibited potent antioxidant effects but also metal-chelating properties. mdpi.com An ethylene (B1197577) linker between the quinazolinone core and a phenolic substituent at C-2 was also found to increase antioxidant activity. mdpi.com

Conversely, for some targets, specific C-2 substitutions are crucial for high potency, and their absence leads to a significant drop in activity. For example, in a series of tankyrase inhibitors, analogues lacking a C-2 phenyl group showed only modest affinity at best. biorxiv.org

Table 1: Effect of C-2 Substitutions on the Biological Activity of Quinazolinone Analogues

| C-2 Substituent | Target/Activity | Observed Effect | Reference |

| Phenyl (unsubstituted) | Antibacterial (S. aureus) | Active | researchgate.net |

| Phenyl (ortho/meta-substituted) | Antibacterial (S. aureus) | Generally maintained activity | researchgate.net |

| Phenyl (para-substituted) | Antibacterial (S. aureus) | Generally not tolerated | researchgate.net |

| Phenyl (4-methyl-substituted) | A1 Adenosine Receptor Affinity | Highest affinity and selectivity | nih.gov |

| Phenyl (3,4-dimethoxy-substituted) | A2A Adenosine Receptor Affinity | Best A2A receptor binding | nih.gov |

| Phenyl (2,3-dihydroxy-substituted) | Antioxidant Activity | Potent activity and metal-chelating properties | mdpi.com |

| (2-Hydroxyphenyl)ethyl | Antioxidant Activity | Increased activity | mdpi.com |

| Phenyl | Tankyrase Inhibition | Crucial for high potency | biorxiv.org |

| Alkyl/Heteroaryl | Microtubule Polymerization Inhibition | Can significantly enhance inhibition | nih.gov |

| Various aryl and alkyl groups | Transcription/Translation Inhibition | Broad-spectrum antibacterial activity | acs.org |

Substitutions at the C-3 and C-4 positions of the quinazolinone nucleus also play a pivotal role in determining the pharmacological properties of the resulting analogues.

The C-3 position is frequently substituted with various aryl groups, amines, or other heterocyclic rings to enhance biological effects. researchgate.net In some antibacterial quinazolinones, the substituent at the C-3 position significantly impacts efficacy. For example, replacing a C-3 phenyl group with a 4-nitrophenyl, 4-fluorophenyl, or 4-cyanophenyl group has been a key strategy in SAR studies to improve activity against resistant bacteria. nih.govresearchgate.net

The C-4 position, featuring a keto group in 4(3H)-quinazolinones, is also critical. The presence of the oxygen atom allows for important hydrogen bonding interactions within receptor binding sites. Modifications at this position are less common than at C-2 or C-3 but are nonetheless significant. For instance, the conversion of the 4-oxo group to a 4-amino group is a known strategy in the development of certain anticancer agents. Studies have shown that 2,4-disubstituted quinazolines can be synthesized to yield compounds with specific biological activities. researchgate.net

In the development of selective estrogen receptor degraders/downregulators, modifications involving the C-3 position have been explored. Linking a known estrogen receptor binder to the C-3 position of a thioxo-quinazolinone scaffold via a spacer chain produced compounds with potent antagonistic activity. tandfonline.com The nature of the substituent at C-3 and the length of the linker were critical for optimizing receptor affinity and the desired pharmacological profile.

Substitutions on the fused benzene (B151609) ring of the quinazolinone core, particularly at the C-6 and C-8 positions, are instrumental in modulating activity, selectivity, and pharmacokinetic properties.

In the context of tankyrase inhibitors, substitutions at the C-8 position have been shown to significantly improve both potency and selectivity. biorxiv.orgnih.gov While previous studies focused on smaller substituents, recent research has demonstrated that larger groups, such as nitro and diol substituents, can engage in new interactions within the enzyme's binding site. biorxiv.orgnih.gov Specifically, an 8-methyl group was found to confer selectivity for tankyrases over other PARP enzymes, whereas polar groups at the C-8 position resulted in poor selectivity. bath.ac.uknih.gov The introduction of a bulky diol substituent at C-8 on a 2-phenyl quinazolin-4-one scaffold led to a notable increase in potency against tankyrases. biorxiv.orgresearchgate.net

Similarly, for antiproliferative quinazolines, the introduction of a basic side chain at the C-8 position was explored to identify optimal structural features for biological activity. nih.gov These modifications aim to enhance interactions with the target, such as the hinge region of kinases.

The C-6 position has also been a target for modification. For example, 6-bromo-substituted quinazolinones have been shown to possess superior antiviral activity compared to their unsubstituted analogues. researchgate.net In the development of inhibitors for Trypanosoma brucei, introducing aryl substituents at the C-6 position via Suzuki coupling was a key strategy, with furan (B31954) and thiophene (B33073) analogues showing greater potency than other aryl groups. acs.org

Table 2: Influence of Benzene Ring Substitutions on Quinazolinone Analogue Activity

| Position | Substituent | Target/Activity | Observed Effect | Reference |

| C-8 | Methyl | Tankyrase Inhibition | Increased potency and selectivity over PARP-1/2 | bath.ac.uknih.gov |

| C-8 | Methoxy/Hydroxy | Tankyrase Inhibition | Poor isoform-selectivity | bath.ac.uk |

| C-8 | Nitro/Diol | Tankyrase Inhibition | Improved affinity and selectivity through new interactions | biorxiv.orgnih.gov |

| C-8 | Basic Side Chain | Antiproliferative Activity | Explored for optimal kinase hinge region interaction | nih.gov |

| C-6 | Bromo | Antiviral Activity | Superior activity compared to unsubstituted analogues | researchgate.net |

| C-6 | Furan/Thiophene | Trypanosoma brucei TryR Inhibition | 5- to 10-fold more potent than other C-6 aryl groups | acs.org |

| C-7 | Methyl | A2B Adenosine Receptor Binding | Replacement for 7-methoxy group in selective analogues | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.gov This approach is widely employed in drug design to predict the activity of new compounds and to understand the physicochemical properties that are critical for their biological effects. doaj.orgnih.gov

Both 2D and 3D QSAR models have been developed for various series of quinazolinone and quinazolinol derivatives to guide the synthesis of more potent analogues. nih.govdoaj.org

2D-QSAR models correlate biological activity with 2D descriptors calculated from the chemical structure, such as topological, constitutional, and physicochemical properties. scholarsresearchlibrary.com For instance, 2D-QSAR studies on quinazolinone analogues for antihypertensive activity have been developed using methods like stepwise-partial least squares, resulting in models with good correlation and predictive ability. indiandrugsonline.org Similar models have been constructed for antitubercular quinazolinone derivatives, where multiple linear regression analysis was used to build predictive models. scholarsresearchlibrary.comscholarsresearchlibrary.com

3D-QSAR models provide a more detailed understanding by considering the three-dimensional properties of molecules. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. nih.gov These methods generate contour maps that visualize the regions around the molecule where steric, electrostatic, and hydrophobic fields positively or negatively influence biological activity. doaj.org For example, 3D-QSAR models for quinazolinone derivatives as MMP-13 inhibitors and Angiotensin II AT1 receptor antagonists have been successfully constructed, providing crucial insights into the structural requirements for binding. doaj.orgnih.gov These models help in designing novel compounds by suggesting favorable and unfavorable substitutions in 3D space. nih.gov

A key outcome of QSAR studies is the identification of specific molecular descriptors that are significantly correlated with the biological activity of quinazolinone derivatives. These descriptors provide quantitative insight into the properties driving a compound's efficacy.

Across various studies on quinazolinone analogues, several key physicochemical descriptors have been identified:

Steric Descriptors: Parameters like molecular weight, ovality, radius, and diameter often play a crucial role. scholarsresearchlibrary.comresearchgate.net For antitubercular quinazolinones, these descriptors were found to be highly significant for designing new pharmacophores. scholarsresearchlibrary.com 3D-QSAR studies frequently highlight the importance of steric fields, where bulky groups may be favored in some regions of the binding pocket and disfavored in others. doaj.orgindiandrugsonline.org

Electronic Descriptors: Electrostatic fields are a common factor in 3D-QSAR models, indicating that the electronic properties of substituents are critical for binding affinity. doaj.orgnih.gov Descriptors related to charge distribution and electronegativity are often important. For instance, studies have shown that electronegative groups can be necessary for enhancing antihypertensive activity. indiandrugsonline.org

Hydrophobic Descriptors: The partition coefficient (logP) is a frequently identified descriptor in 2D-QSAR models, indicating the importance of a molecule's lipophilicity for its activity. scholarsresearchlibrary.comscholarsresearchlibrary.com In 3D-QSAR, hydrophobic fields are also critical, suggesting that hydrophobic interactions are key drivers of ligand-receptor binding. doaj.orgnih.gov

Topological and Constitutional Descriptors: Indices such as the SsssCHE index (related to carbon atom types) and SssNHE-index (related to nitrogen atom types) have been found to contribute to models for Angiotensin II receptor antagonists. doaj.org

These descriptors, once identified, can be used to computationally screen and prioritize new candidate molecules before their synthesis, thereby accelerating the drug discovery process. nih.govigi-global.com

Table 3: Key Physicochemical Descriptors in QSAR Models of Quinazolinone Analogues

| Descriptor Type | Specific Descriptor Examples | Associated Biological Activity | Reference |

| Steric | Ovality, Radius, Diameter, Molecular Weight | Antitubercular, Antimalarial | scholarsresearchlibrary.comresearchgate.net |

| Steric Fields (CoMFA/CoMSIA) | Antihypertensive, MMP-13 Inhibition | doaj.orgindiandrugsonline.orgnih.gov | |

| Electronic | Electrostatic Fields (CoMFA/CoMSIA) | Antihypertensive, MMP-13 Inhibition | doaj.orgindiandrugsonline.orgnih.gov |

| Electronegative Groups | Antihypertensive | indiandrugsonline.org | |

| Hydrophobic | LogP (Partition Coefficient) | Antitubercular, Antiulcer | scholarsresearchlibrary.comscholarsresearchlibrary.comigi-global.com |

| Hydrophobic Fields (CoMFA/CoMSIA) | Antihypertensive, MMP-13 Inhibition | doaj.orgnih.gov | |

| Topological | SsssCHE index, SddCE-index, SssNHE-index | Angiotensin II Receptor Antagonism | doaj.org |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

The exploration of the chemical space around the 4-quinazolinol scaffold has been a fertile ground for the discovery of molecules with a wide array of biological activities. While specific pharmacophore models for 2-(1-Ethylpropyl)-4-quinazolinol are not extensively documented in publicly available research, the principles of ligand-based drug design and structure-activity relationship (SAR) studies on analogous 2-substituted quinazolinones provide a solid framework for understanding its potential interactions and for the rational design of new derivatives.

Ligand-based drug design is a powerful strategy employed when the three-dimensional structure of the biological target is unknown. nih.govgardp.org This approach relies on the analysis of a set of molecules that have been experimentally shown to interact with the target of interest. By identifying the common structural features and chemical properties responsible for their activity, a pharmacophore model can be constructed. This model represents the essential three-dimensional arrangement of features, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, that are critical for biological recognition.

In the context of 2-substituted-4(3H)-quinazolinones, numerous studies have contributed to a general understanding of their SAR. semanticscholar.orgacs.org The quinazolinone core itself is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile scaffold for presenting substituents in a defined spatial orientation, allowing for interactions with a variety of biological targets. omicsonline.orgresearchgate.net

General Pharmacophore Features of 2-Substituted Quinazolinones

Pharmacophore models for various classes of quinazolinone derivatives have been developed, often highlighting the importance of:

The Quinazolinone Core: The fused ring system typically provides a rigid foundation. The keto group at position 4 and the nitrogen atom at position 3 are often involved in hydrogen bonding interactions with target proteins.

The Substituent at Position 2: This position is a key vector for modifying the molecule's properties. The nature of the substituent can influence potency, selectivity, and pharmacokinetic profiles. For many quinazolinone-based inhibitors, this substituent projects into a specific binding pocket of the target protein.

Substituents on the Benzene Ring: Modifications at positions 6, 7, and 8 of the quinazolinol ring can be used to fine-tune the electronic properties and solubility of the compound, as well as to establish additional interactions with the target. pharmacophorejournal.com

Role of the 2-(1-Ethylpropyl) Group in Structure-Activity Relationships

Research on other 2-alkyl-substituted quinazolinones has shown that the size and hydrophobicity of the alkyl group at this position can be critical for activity. For instance, in a series of antibacterials, variations in the alkyl chain at the 2-position significantly impacted their minimum inhibitory concentrations (MICs). This suggests that the 2-position substituent likely occupies a hydrophobic pocket in the target protein.

The "1-ethylpropyl" group, also known as the pentan-3-yl group, provides a moderate level of steric bulk and hydrophobicity. It is larger than simple methyl or ethyl groups, which could lead to enhanced van der Waals interactions within a suitably sized hydrophobic pocket. However, its branched nature might also introduce steric hindrance if the binding site is narrow.

The table below presents a hypothetical SAR trend for 2-alkyl-4-quinazolinols based on general principles observed in related series.

| Compound Name | 2-Substituent | Expected Relative Activity | Rationale |

| 2-Methyl-4-quinazolinol | Methyl | Baseline | Small hydrophobic group, establishes basic interaction. |

| 2-Ethyl-4-quinazolinol | Ethyl | Potentially higher | Increased hydrophobic interaction compared to methyl. |

| 2-Propyl-4-quinazolinol | n-Propyl | Potentially higher | Further increase in hydrophobic interaction. |

| 2-Isopropyl-4-quinazolinol | Isopropyl | Variable | Branching may enhance or hinder binding depending on pocket shape. |

| This compound | 1-Ethylpropyl | Potentially optimal or reduced | Increased hydrophobicity and steric bulk. Activity would depend on the specific topology of the target's binding site. |

| 2-Hexyl-4-quinazolinol | n-Hexyl | Potentially reduced | Larger alkyl groups may be too bulky for the binding pocket, leading to a decrease in activity. pharmacophorejournal.com |

It is crucial to note that the optimal alkyl substituent is highly dependent on the specific biological target. Without experimental data for this compound against a particular target, its precise contribution to activity remains speculative.

Computational Chemistry and in Silico Approaches in 2 1 Ethylpropyl 4 Quinazolinol Research

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.com This method is routinely employed in drug design to understand how ligands, such as quinazolinone derivatives, interact with the binding site of a biological target, typically a protein or enzyme. ukaazpublications.com The process involves predicting the ligand's position and orientation within the active site and estimating the strength of the interaction, often represented by a scoring function. researchgate.net

Molecular docking simulations are crucial for elucidating the binding modes of quinazolinone derivatives with their target proteins. These simulations can identify key amino acid residues within the active site that are essential for molecular recognition and binding. Studies on various quinazolinone compounds have revealed common interaction patterns.

For instance, docking studies of quinazolinone derivatives with targets like epidermal growth factor receptor (EGFR) tyrosine kinase have shown specific binding modes. nih.govresearchgate.net The most potent inhibitors are often docked into the ATP binding site of the EGFR to explore their interactions. nih.govresearchgate.net Similarly, when docked against cyclooxygenase-2 (COX-2), quinazolinone derivatives have shown interactions with key residues in the enzyme's active site. researchgate.net

The interactions typically observed include:

Hydrogen Bonding: Formation of hydrogen bonds between the quinazolinone core or its substituents and polar amino acid residues.

Hydrophobic Interactions: Engagement of the aromatic rings and alkyl substituents of the ligand with nonpolar residues in the binding pocket.

π-π and π-Cation Interactions: Stacking interactions between the aromatic systems of the quinazolinone scaffold and aromatic amino acid residues like tyrosine or phenylalanine. nih.gov

These predicted interactions provide a structural basis for understanding the structure-activity relationships (SAR) of these compounds and guide the design of new derivatives with improved potency and selectivity. nih.gov

| Target Protein | Key Interacting Residues (Examples from Quinazolinone Class) | Type of Interaction |

|---|---|---|

| EGFR Tyrosine Kinase | Met793, Lys745, Thr790 | Hydrogen Bonding, Hydrophobic |

| NF-κB | Arg54, Cys59, Lys144, Lys241 | Hydrogen Bonding, Electrostatic nih.gov |

| MMP-13 | Ala238, Thr245, Met253 | Hydrogen Bonding, Electrostatic nih.gov |

| S. aureus tyrosyl-tRNA synthetase | Various | Hydrogen Bonding nih.gov |

Beyond predicting the binding pose, computational methods are used to estimate the binding affinity between a ligand and its target. This is often expressed as a binding energy (e.g., in kcal/mol) or as a binding free energy (ΔG). A more negative value typically indicates a stronger and more stable interaction.

Alchemical free energy calculations represent a highly accurate method for predicting binding affinities. ed.ac.uknih.govchemrxiv.orgrsc.org These calculations simulate the physical transformation of a ligand into another or into a non-interacting state, allowing for the precise computation of the free energy of binding. rsc.org For a set of inhibitors binding to bromodomain-containing protein 4 (BRD4), these methods achieved a mean absolute error of just 0.6 kcal mol−1, highlighting their predictive power. rsc.org

Other widely used methods include Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.govmdpi.com These approaches calculate the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.gov Docking scores from programs like Glide also provide an empirical ranking of binding affinity, which is useful for virtual screening of large compound libraries. researchgate.net For a series of quinazolin-4-one derivatives targeting COX-2, a lead compound was identified with a strong binding affinity of -10.32 kcal/mol. researchgate.net

| Quinazolinone Derivative (Example) | Target | Method | Calculated Binding Affinity (kcal/mol) |

|---|---|---|---|

| QZN-16 | Cyclooxygenase-2 (4COX) | Glide Docking Score | -10.32 researchgate.net |

| Compound 8a (Thiazole-Pyridine Scaffold) | SARS-CoV-2 Main Protease (6LU7) | Molecular Docking | -8.6 mdpi.com |

| General Quinazolinones | Various | MM/GBSA, MM/PBSA | Variable nih.govmdpi.com |

Quantum Chemical Calculations and Molecular Orbital Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules like 2-(1-Ethylpropyl)-4-quinazolinol. nih.govsemanticscholar.orgphyschemres.org These methods provide detailed information about molecular orbitals, charge distribution, and reactivity, which are fundamental to understanding a molecule's chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ekb.eg The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical stability and reactivity. ekb.egscirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com These calculations help in understanding the charge transfer that can occur within the molecule. scirp.org For various quinazolinone derivatives, DFT calculations have been used to determine these electronic parameters, providing insights into their potential biological activities. nih.govphyschemres.org

| Compound Class | Method | E HOMO (eV) | E LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Quinoline (B57606) (Parent Scaffold) | DFT | -6.646 scirp.org | -1.816 scirp.org | 4.83 scirp.org |

| Quinazolinone Derivative (AYQ) | DFT | Not Specified | Not Specified | 4.999 physchemres.org |

| Xanthanolide Derivative | PM3 | -3.813 ekb.eg | -0.0152 ekb.eg | Variable ekb.eg |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution across a molecule and predict its reactivity. sapub.orgchemrxiv.org The MEP map illustrates regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. sapub.orgchemrxiv.org

For quinazolinone derivatives, MEP analysis can identify the most reactive sites for interactions with biological receptors. sapub.org For example, the negative potential zones are often concentrated around electronegative atoms like oxygen and nitrogen, such as the carbonyl group of the quinazolinone ring, indicating these are likely sites for hydrogen bonding or interaction with positively charged residues in a protein. sapub.orgchemrxiv.org This analysis provides a visual and quantitative understanding of where and how a molecule is most likely to interact with other species, which is crucial for predicting biological recognition processes. sapub.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Stability

While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and protein and the stability of their complex. mdpi.comnih.gov

In the context of this compound research, MD simulations would be used to validate the binding poses obtained from docking. By simulating the ligand-protein complex in a realistic environment (e.g., solvated in water) over a period of nanoseconds, researchers can assess whether the initial docked conformation is stable. nih.govmdpi.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To measure the average deviation of the protein and ligand atoms from their initial positions, indicating the stability of the complex. A stable RMSD suggests a good convergence and a stable binding mode. mdpi.com

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein, highlighting which residues are most mobile or most constrained upon ligand binding. mdpi.com

These simulations can confirm that the key interactions predicted by docking are maintained over time, thus increasing confidence in the proposed binding mode. For several quinazolinone derivatives, MD simulations have been crucial in verifying the stability of ligand-receptor complexes and refining the understanding of their interaction dynamics. nih.govresearchgate.net

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. patsnap.com This process allows researchers to prioritize which compounds to synthesize and test in the laboratory, thereby saving significant time and resources. For a compound like this compound, virtual screening can be employed to identify its potential biological targets or to find analogs with improved activity.

Lead optimization is the process by which a "hit" compound from a screening campaign is modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile, to produce a viable drug candidate. patsnap.com Computational methods play a crucial role in this iterative process. patsnap.com

Structure-Activity Relationship (SAR) Analysis: A fundamental aspect of lead optimization is understanding the structure-activity relationship (SAR), which describes how the chemical structure of a compound relates to its biological activity. patsnap.com By systematically modifying the structure of a lead compound and observing the effects on its activity, researchers can identify the key chemical features responsible for its therapeutic effects. patsnap.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs of this compound. The development of QSAR models for quinazoline (B50416) derivatives has been a key strategy in designing novel inhibitors for various targets. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, allowing for the prediction of the binding affinity and mode of interaction. nih.govresearchgate.net For this compound, docking studies could be used to understand how it interacts with the active site of a target protein and to design modifications that enhance these interactions. The following table illustrates hypothetical docking scores for a series of this compound analogs against a target protein.

| Compound ID | Modification | Docking Score (kcal/mol) | Predicted Interacting Residues |

| EQ-001 | This compound | -7.5 | TYR234, LYS89, ASP145 |

| EQ-002 | Addition of a hydroxyl group to the ethylpropyl side chain | -8.2 | TYR234, LYS89, ASP145, SER146 |

| EQ-003 | Replacement of the ethylpropyl group with a cyclopropyl (B3062369) group | -6.9 | TYR234, LYS89 |

| EQ-004 | Addition of a fluorine atom to the quinazoline ring | -7.8 | TYR234, LYS89, ASP145, PHE235 |

In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical to its success. nih.gov In silico models can predict these properties early in the drug discovery process, allowing for the identification and mitigation of potential liabilities. nih.gov The table below shows a hypothetical in silico ADMET profile for this compound.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 228.29 g/mol | Favorable for oral absorption |

| LogP | 2.8 | Good balance between solubility and permeability |

| H-bond Donors | 1 | Adherence to Lipinski's Rule of Five |

| H-bond Acceptors | 2 | Adherence to Lipinski's Rule of Five |

| Predicted Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| Predicted Hepatotoxicity | Low | Low risk of liver toxicity |

Integration of Computational and Experimental Methodologies in Drug Discovery

The most effective drug discovery programs seamlessly integrate computational and experimental approaches. patsnap.com Computational methods can generate hypotheses and prioritize experiments, while experimental data is essential for validating and refining computational models.

The typical workflow for the integration of these methodologies in the context of this compound research would be as follows:

Target Identification and Validation: Computational approaches can aid in identifying potential biological targets for this compound through techniques like reverse docking. Experimental validation of these targets is then carried out using biochemical and cellular assays.

Hit Identification: Large compound libraries can be virtually screened against the validated target to identify initial "hits." These hits are then tested in vitro to confirm their activity.

Lead Optimization: A promising hit, such as this compound, would then enter the lead optimization phase. Computational chemists would work closely with medicinal chemists to design and synthesize new analogs with improved properties. patsnap.com The synthesized compounds are then tested experimentally, and the results are used to refine the computational models in an iterative cycle. patsnap.com

Preclinical Development: As a lead candidate progresses, in silico predictions of its ADMET properties can guide the design of in vivo studies in animal models.

This synergistic relationship between computational and experimental science accelerates the drug discovery process, enabling the more rapid identification of promising drug candidates. patsnap.com The use of in silico methods for quinazolinone derivatives has demonstrated the power of this integrated approach in developing potential new therapies for a range of diseases. nih.govrsc.org

Development of Novel Quinazolinol Derivatives and Hybrid Analogues Based on the 2 1 Ethylpropyl 4 Quinazolinol Scaffold

Design Principles for Quinazolinol Hybrid Analogues with Multi-Target Potential

The development of novel therapeutics has increasingly shifted from a "one drug, one target" approach to a multi-target strategy, particularly for complex diseases. nih.gov Molecular hybridization is a prominent design principle in this arena, involving the covalent linking of two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This strategy aims to produce compounds with synergistic biological activity and the ability to interact with multiple biological targets, potentially leading to improved efficacy and reduced drug resistance. nih.gov

The quinazoline (B50416)/quinazolinone scaffold is a "privileged" structure in medicinal chemistry, known for a wide array of pharmacological activities. nih.govpreprints.org By using this scaffold as a base, researchers design hybrid analogues that combine the therapeutic properties of quinazolinone with other biologically active moieties. The core principle is that the resulting hybrid will not only retain the activities of its parent fragments but may also exhibit novel or enhanced polypharmacology. nih.gov

For instance, the design of quinazoline-1,2,3-triazole hybrids has been explored to create multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II, which are all crucial targets in cancer therapy. nih.gov The rationale is to integrate the known anticancer properties of the quinazoline core with the pharmacophoric features of the triazole ring to engage multiple pathological pathways simultaneously. This approach can lead to combination therapies using a single, multi-functional molecule, which can circumvent issues like drug-drug interactions that may arise from administering multiple separate drugs. nih.gov

Exploration of Diverse Pharmacophoric Features and Linker Strategies

The versatility of the quinazolinone scaffold allows for its combination with a wide range of other pharmacophores to modulate its biological activity. nih.gov The selection of the pharmacophore to be hybridized is strategic, based on its known biological effects. Common pharmacophoric partners for quinazolinone include various heterocyclic systems known for their own medicinal properties.

Examples of hybridized pharmacophores include:

1,2,3-Triazoles: The addition of a triazole fragment has been shown to enhance the activity of quinazolinone derivatives. nih.gov

Phenols: Connecting the quinazolinone scaffold with phenolic compounds, which are known for potent antioxidant effects, can lead to hybrid molecules with increased antioxidant activity. nih.gov

Benzimidazoles: Novel regioisomeric quinazoline/benzimidazole hybrids have been designed to increase lipophilicity and modulate electron donor/acceptor effects for anti-tumor applications. nih.gov

Azoles and Azines: These have been joined to a preprints.orgnih.govnih.govtriazino[2,3-c]quinazoline system to explore new antibacterial and antiradical agents. uran.ua

Table 1: Examples of Hybrid Analogues and Linked Pharmacophores

| Quinazolinone Core | Linked Pharmacophore | Linker Type (if specified) | Resulting Biological Focus |

|---|---|---|---|

| Quinazolinone | 1,2,3-Triazole | Not Specified | Anti-tuberculosis, Multi-target anticancer |

| Quinazolin-4-one | Phenol | Not Specified | Antioxidant |

| Quinazoline | Benzimidazole | Alkyl/Aryl groups | Anti-tumor |

| preprints.orgnih.govnih.govtriazino[2,3-c]quinazoline | Azole/Azine | Alkylthio | Antibacterial, Antiradical |

Strategies for Enhancing Target Selectivity and Potency through Structural Modification

Structural modification of the quinazolinone scaffold is a key strategy for optimizing therapeutic properties. Structure-Activity Relationship (SAR) studies are crucial for understanding how different substituents affect a compound's potency and selectivity. nih.gov A fundamental approach involves gaining a detailed molecular understanding of the target receptor or enzyme, often through techniques like X-ray crystallography, to design drugs that fit precisely into the binding site. patsnap.com

For the quinazolinone scaffold, specific positions on the ring system are hot spots for modification to tune biological activity:

Positions 2 and 3: These positions are particularly significant for anticancer activity. A general observation is that substituting position 2 with an alkyl side chain and position 3 with a bulky group, such as a phenyl ring, can lead to effective cytotoxic agents. nih.gov

Substitutions for Lipophilicity and Electronic Effects: In the design of quinazoline/benzimidazole hybrids, alkyl or allyl groups were substituted to increase lipophilicity, while secondary amines were introduced to modulate electron donor and acceptor effects, all aimed at enhancing the anti-tumor profile. nih.gov

Polar Side Chains: The introduction of one or two polar side chains has been shown to be important for both activity and selectivity, as well as for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the compounds. nih.gov

Computational modeling, including molecular docking and molecular dynamics simulations, plays a vital role in predicting how structural changes will affect binding to a target, thereby guiding the synthesis of more selective and potent analogues. patsnap.com For example, a study on quinazolin-2-yl 1,2,3-triazole hybrids synthesized a series of compounds and evaluated their anticancer capacity. The most potent compounds were then further assessed for their inhibition of specific targets like EGFR and VEGFR-2, confirming the success of the structural design. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for Quinazolinone Derivatives

| Position of Modification | Type of Substituent | Effect on Activity/Property |

|---|---|---|

| Position 2 | Alkyl side chain | Increased cytotoxic activity |

| Position 3 | Bulky group (e.g., Phenyl) | Increased cytotoxic activity |

| General | Polar side chains | Improved activity, selectivity, and ADME profile |

| General | Alkyl/Allyl groups | Increased lipophilicity |

Scaffold Hopping and Bioisosteric Replacements in Quinazolinol Research

Scaffold hopping and bioisosteric replacement are powerful and widely used strategies in medicinal chemistry to optimize lead compounds and discover novel chemical entities. nih.govresearchgate.netnih.gov

Scaffold hopping involves replacing the central core (scaffold) of a molecule with a structurally different one while retaining the original orientation of key functional groups responsible for biological activity. researchgate.netnih.gov This can improve properties like synthetic accessibility or drug-likeness and allow exploration of new chemical space for patenting purposes. researchgate.net A notable example in quinazolinone-related research is the development of HIV-1 reverse transcriptase-associated Ribonuclease H (RNase H) inhibitors. Researchers started with a hit compound based on a thienopyrimidinone scaffold and, through scaffold hopping, replaced the thienopyrimidinone core with a quinazolinone core. nih.gov This led to a novel series of highly active quinazolinone-based allosteric inhibitors. nih.gov

Bioisosteric replacement is the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of maintaining or improving biological activity while optimizing other characteristics. preprints.orgnih.gov This technique is often used to address issues like toxicity or metabolic instability. nih.gov In the aforementioned study on RNase H inhibitors, the initial thienopyrimidinone hit contained a thiophene (B33073) ring, which is a potential toxicophore. nih.gov A key step in the optimization process was the bioisosteric replacement of this thiophene ring with a 6-methyl phenyl unit, resulting in the quinazolinone derivative 2-(3,4-dihydroxyphenyl)-6-methylquinazolin-4(3H)-one, which showed promising submicromolar inhibitory activity. nih.gov This demonstrates how bioisosterism can be applied to rationally modify a compound to enhance its therapeutic profile. preprints.orgnih.gov

Emerging Research Frontiers and Future Perspectives for 2 1 Ethylpropyl 4 Quinazolinol Research

Novel Therapeutic Applications Beyond Established Areas

While the broader class of quinazolinones is known for activities such as anticancer, anti-inflammatory, and antimicrobial effects, research is expanding to identify new therapeutic niches for specific derivatives like 2-(1-Ethylpropyl)-4-quinazolinol. omicsonline.orgnih.govresearchgate.net The inherent versatility of the quinazolinone core allows for structural modifications that can target a diverse array of biological pathways. nih.gov

Emerging areas of investigation for quinazolinone derivatives include:

Neurological and Psychiatric Disorders: Quinazolinones are being explored for their potential to modulate targets within the central nervous system (CNS). google.com For instance, certain derivatives act as positive allosteric modulators of metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4), which is implicated in conditions like Parkinson's disease. google.com The exploration of this compound in this context could reveal novel treatments for neurodegenerative diseases and other CNS disorders.

Metabolic Diseases: Researchers have identified quinazolinone-based inhibitors of inositol (B14025) hexakisphosphate kinase (IP6K), an enzyme involved in glucose homeostasis and metabolic diseases. nih.gov This opens up possibilities for developing therapies for conditions such as diabetes and fatty liver disease.

Pain Management: The transient receptor potential A1 (TRPA1) channel is a key player in pain pathways. nih.gov The discovery of potent and selective quinazolinone-based TRPA1 antagonists suggests a promising avenue for the development of new analgesic drugs. nih.gov

Antiviral and Antimalarial Agents: The quinazoline (B50416) framework has shown potential in the development of agents against various pathogens. nih.govacs.org Further screening of this compound and its analogues against a panel of viruses and parasites could lead to the discovery of new infectious disease therapies.

Advancements in Asymmetric Synthesis of Chiral Quinazolinols

The synthesis of enantiomerically pure chiral compounds is a significant focus in modern medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological activities. Recent years have seen remarkable progress in the field of catalytic asymmetric synthesis, offering more efficient and selective methods for producing chiral molecules. chiralpedia.comchiralpedia.comnih.gov

Key advancements applicable to the synthesis of chiral quinazolinols include:

Organocatalysis: The use of small organic molecules as catalysts has become a powerful tool in asymmetric synthesis. chiralpedia.com This approach, highlighted by the 2021 Nobel Prize in Chemistry, avoids the use of metals and can provide high levels of enantioselectivity. nih.gov For instance, organocatalyzed Povarov reactions are being used to construct chiral quinoline-containing molecules. nih.gov

Transition-Metal Catalysis: Chiral complexes of transition metals like rhodium, ruthenium, and palladium remain at the forefront of asymmetric synthesis. chiralpedia.com Advances in ligand design continue to improve the efficiency and selectivity of these catalysts for a wide range of transformations, including hydrogenations and cross-coupling reactions. chiralpedia.comnih.gov

Biocatalysis: Enzymes offer unparalleled selectivity in catalyzing chemical reactions. nih.gov The application of enzymes in the synthesis of chiral building blocks for quinazolinols can lead to highly pure products under mild reaction conditions.

These advanced synthetic methods are crucial for accessing specific stereoisomers of this compound, enabling a more detailed investigation of their structure-activity relationships.

High-Throughput Screening and Combinatorial Chemistry in Quinazolinol Discovery

The discovery of novel drug candidates has been revolutionized by high-throughput screening (HTS) and combinatorial chemistry. researchgate.netwikipedia.org These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the pace of drug discovery. researchgate.net

High-Throughput Screening (HTS): HTS involves the automated testing of thousands to millions of compounds against a specific biological target. researchgate.net This approach has been successfully used to identify quinazolinone-based hits for various targets, including inositol hexakisphosphate kinase (IP6K) and transient receptor potential A1 (TRPA1). nih.govnih.gov The process typically starts with screening a fragment library, followed by the optimization of initial hits to improve potency and selectivity. nih.gov

Combinatorial Chemistry: This field focuses on the synthesis of large and diverse libraries of molecules. wikipedia.org By systematically combining different building blocks, a vast number of structurally related compounds can be generated. nih.govacs.org Solid-phase synthesis is a common technique used in combinatorial chemistry, allowing for the efficient creation of libraries of compounds like 2-amino-4(1H)-quinazolinones. acs.orgresearchgate.net These libraries can then be subjected to HTS to identify promising lead compounds.

The integration of HTS and combinatorial chemistry provides a powerful platform for discovering new derivatives of this compound with enhanced therapeutic properties.

Interdisciplinary Research Integrating Chemical Biology and Systems Pharmacology

The future of drug discovery lies in the integration of multiple scientific disciplines. Chemical biology and systems pharmacology are two fields that are increasingly shaping our understanding of how drugs interact with biological systems. nih.govmssm.eduliverpool.ac.uk

Chemical Biology: This discipline uses chemical tools and techniques to study and manipulate biological systems. liverpool.ac.uk By applying the principles of chemistry to biological questions, researchers can gain new insights into cellular processes and disease mechanisms.

Systems Pharmacology: This approach aims to understand the effects of drugs on a whole-system level, rather than focusing on a single target. nih.govmssm.edu It involves the use of computational modeling, bioinformatics, and large-scale data analysis to map the complex networks of interactions between drugs, proteins, and biological pathways. emory.edu

The integration of these fields with traditional medicinal chemistry can lead to a more holistic approach to drug discovery. For example, by combining chemical synthesis, biological screening, and computational analysis, researchers can design quinazolinols with improved efficacy and reduced off-target effects. This interdisciplinary approach will be crucial for fully realizing the therapeutic potential of this compound and other related compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-Ethylpropyl)-4-quinazolinol, and what starting materials are typically employed?

- Methodological Answer : The synthesis often begins with anthranilic acid or benzonitrile derivatives. For example, 4-chloro-2-phenylquinazoline can undergo nucleophilic substitution with amines (e.g., 1-(3-aminopropyl)imidazole) in dimethylformamide (DMF) and triethylamine (TEA) at room temperature, yielding target compounds with ~84% efficiency. Alternative routes involve cyclocondensation of substituted anthranilic acids with carbonyl compounds.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm substituent positions and hydrogen/carbon environments.

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.

- X-ray Crystallography : Resolves crystal structure and stereochemistry (e.g., CCDC 1850211/1850212 for analogous quinazolinones).

Q. How is the purity of synthesized this compound validated?

- Methodological Answer : Use HPLC (>95% purity threshold) with UV detection at 254 nm. Confirm homogeneity via thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) solvent systems.

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates.

- Catalyst Screening : Test bases like TEA vs. DBU for faster reaction kinetics.

- Temperature Control : Microwave-assisted synthesis (e.g., 100°C, 30 min) reduces reaction time by 50% compared to reflux.

- Data Table :

| Condition | Yield (%) | Purity (%) | Citation |

|---|---|---|---|

| DMF/TEA, RT, 4h | 84 | 92 | |

| Ethanol reflux, 6h | 65 | 88 | |

| Microwave, 100°C | 78 | 95 |

Q. How to address discrepancies in reported biological activities of quinazolinol derivatives (e.g., antimicrobial vs. inactive results)?

- Methodological Answer :

- Assay Standardization : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 1×10⁵ CFU/mL).

- Purity Reassessment : Repurify compounds via column chromatography to eliminate impurities affecting activity.

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerization.

Q. What strategies resolve conflicting data in structure-activity relationships (SAR) for 2-substituted quinazolinols?

- Methodological Answer :